molecular formula C19H18N2O3 B2518000 Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-40-6

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2518000
CAS No.: 1206992-40-6
M. Wt: 322.364
InChI Key: MTHFDFDBMBFTAQ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives, including those similar to Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate, are known for their efficient fluorescence and have been widely utilized in biochemistry and medicine for studying various biological systems. These compounds are also being explored as potential antioxidants and radioprotectors due to their promising chemical properties (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Research into quinoline derivatives has shown potential in the development of antimicrobial agents. For example, novel quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, demonstrating the versatility of quinoline-related compounds in addressing infectious diseases (Jaso et al., 2005).

Anticancer Potential

Quinoline derivatives have been studied for their cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Certain novel quinoxalines have shown promising antimicrobial activity in vitro, highlighting the therapeutic possibilities of these compounds in cancer treatment (Refaat et al., 2004).

Molecular Docking and Enzyme Inhibition

The study of quinoline derivatives extends to their application in molecular docking and enzyme inhibition. For instance, compounds structurally related to this compound have been investigated for their potential as inhibitors of Hepatitis B Virus replication, showcasing the utility of these compounds in antiviral research (Kovalenko et al., 2020).

Corrosion Inhibition

Quinoline derivatives are also being explored for their application in corrosion inhibition. This includes the development of novel quinoline-based green corrosion inhibitors for mild steel in acidic mediums, demonstrating the compounds' potential in industrial applications to protect against corrosion (Singh et al., 2016).

Properties

IUPAC Name

methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFDFDBMBFTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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